2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-15-10-6-5-9-14(15)20-11-16-22-23-18(27-12-17(25)21-19)24(16)13-7-3-2-4-8-13/h2-10,20H,11-12,19H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGBHUMMKZSSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113503 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-51-1 | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[5-[[(2-methoxyphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to interact with their targets through various mechanisms. For instance, some indole derivatives inhibit the replication of viruses by binding to specific proteins. On the other hand, thiazole derivatives have been found to exhibit their biological activities through different mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the replication of viruses by interfering with the viral life cycle. Similarly, thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities.
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that these compounds can induce a variety of molecular and cellular changes.
Biological Activity
2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, with the chemical formula C18H20N6O2S and a molecular weight of 384.5 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant properties, potential anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound belongs to the class of hydrazides and features a triazole ring, which is known for its biological significance. The structural formula can be represented as follows:
1. Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In a comparative study, it showed 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a common antioxidant reference compound. This was determined using the Ferric Reducing Antioxidant Power (FRAP) assay, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications .
3. Antimicrobial Activity
Compounds containing triazole moieties have been noted for their antimicrobial properties. While direct studies on this specific hydrazide are sparse, the structural similarities with other triazole derivatives suggest potential efficacy against bacterial and fungal pathogens .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms allows the compound to neutralize free radicals effectively.
- Cellular Pathway Modulation : Similar compounds have been shown to interact with various cellular pathways involved in cancer progression and cell survival.
Comparison with Similar Compounds
Key Findings from Analog Studies
Substituent Effects on Bioactivity: Aromatic vs. Heterocyclic Groups: Pyridinyl (e.g., ) and thiophenyl (e.g., ) substituents enhance antimicrobial activity compared to purely phenyl derivatives, likely due to increased polarity and π-π stacking interactions.
Hypoglycemic Activity: The calcium salt derivative () demonstrated 36.22% glucose reduction in rats, outperforming non-xanthine analogs. This suggests that electron-withdrawing groups (e.g., xanthine) enhance hypoglycemic efficacy.
Antimicrobial Performance :
- Pyridinyl- and thiophenyl-substituted triazoles () showed moderate-to-good antimicrobial activity, while unsubstituted phenyl derivatives (e.g., ) were less active.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Thiophene and allyl groups () increase logP values, enhancing membrane permeability.
- Hydrogen Bonding : The hydrazide moiety and methoxy group in the target compound facilitate hydrogen bonding, improving water solubility compared to purely hydrophobic analogs.
- Metabolic Stability : Schiff base derivatives () may exhibit lower metabolic stability due to hydrolytic cleavage, whereas xanthine derivatives () are more resistant.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential steps starting from hydrazinecarbothioamide precursors. For example:
Step 1 : Form 4-phenyl-5-substituted-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazides in basic media (e.g., KOH/ethanol) .
Step 2 : Alkylate the thiol group using ethyl bromoacetate to introduce the acetohydrazide moiety .
Step 3 : Functionalize the triazole core with a 2-methoxyphenylaminomethyl group via Mannich reactions (formaldehyde, secondary amine) or nucleophilic substitution .
Key Variables :
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Spectroscopy :
- IR : Detect NH (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C-S (~680 cm⁻¹) stretches .
- NMR : Assign protons for the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and triazole ring (δ 7.2–8.1 ppm for aromatic protons) .
- Chromatography : HPLC with diode-array detection (e.g., C18 column, acetonitrile/water mobile phase) achieves >98% purity .
Q. What preliminary biological activities have been reported for structurally similar 1,2,4-triazole derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 31.3–500 µg/mL against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ ~50 µM) in derivatives with electron-donating substituents (e.g., methoxy groups) .
- Enzyme Inhibition : MMP-9 inhibition (IC₅₀ ~10 µM) for derivatives with acetohydrazide side chains .
Screening Protocol : - Use microdilution assays (CLSI guidelines) for antimicrobial testing .
- Employ molecular docking to prioritize targets (e.g., bacterial dihydrofolate reductase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity and toxicity?
- Methodological Answer :
- Substituent Effects :
- 2-Methoxy vs. 4-Methoxy : 2-Methoxy enhances antimicrobial potency due to improved membrane penetration, while 4-methoxy derivatives show higher cytotoxicity .
- Mannich Bases : Introducing morpholine or piperazine groups via Mannich reactions improves solubility but may reduce selectivity .
- SAR Studies :
Use comparative MIC assays and logP measurements to correlate hydrophobicity with activity . For example, logP >3.5 correlates with increased antifungal activity .
Q. How can contradictions in biological data (e.g., variable MIC values across studies) be resolved?
- Methodological Answer : Address inconsistencies via:
Standardized Assays : Adopt CLSI/FDA guidelines for MIC determination to minimize inter-lab variability .
Impurity Profiling : Use HPLC-MS to rule out degradation products (e.g., hydrolyzed acetohydrazide) influencing activity .
Strain-Specificity : Test against clinically resistant strains (e.g., MRSA) to identify narrow-spectrum activity .
Example: A 2021 study resolved discrepancies in MMP-9 inhibition by controlling assay pH (7.4 vs. 6.8) .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., serum)?
- Methodological Answer :
- HPLC-DAD :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v).
- Detection : 254 nm for triazole absorption .
Validation parameters: - Linearity : R² >0.999 over 1–100 µg/mL.
- Recovery : 98–102% in spiked serum samples .
- LC-MS/MS : Use MRM mode (e.g., m/z 450→312 transition) for nanogram-level detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
